Cas no 86884-89-1 ([(2R)-2-methyloxiran-2-yl]methanol)

[(2R)-2-Methyloxiran-2-yl]methanol is a chiral epoxide alcohol with significant utility in synthetic organic chemistry. Its oxirane ring and hydroxymethyl group make it a versatile intermediate for stereoselective reactions, including nucleophilic ring-opening and polymerization processes. The (2R)-configuration ensures enantioselectivity in asymmetric synthesis, which is critical for pharmaceutical and fine chemical applications. This compound is particularly valued for its ability to introduce chiral centers into target molecules, enhancing the efficiency of complex synthetic routes. Its stability under controlled conditions and compatibility with a range of reagents further contribute to its utility in research and industrial settings. Proper handling is required due to its reactive epoxide functionality.
[(2R)-2-methyloxiran-2-yl]methanol structure
86884-89-1 structure
Product Name:[(2R)-2-methyloxiran-2-yl]methanol
CAS No:86884-89-1
MF:C4H8O2
MW:88.1051216125488
MDL:MFCD00075021
CID:61035
PubChem ID:2735085
Update Time:2025-06-07

[(2R)-2-methyloxiran-2-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2,3-epoxy-1-propanol
    • (2R)-2-Methyl-2-epoxy-1-propanol
    • (2r)-2-methyl-oxiranemethanol
    • (2R)-methylglycidol
    • (R)-(2-methyloxiran-2-yl)methanol
    • (R)-2-Hydroxymethyl-2-methyloxirane
    • (R)-2-Methyl glycidol
    • (R)-2-methyl-2,3-epoxy-1-propanol
    • 2-methylglycidol
    • [(2R)-2-methyloxiran-2-yl]methanol
    • 86884-89-1
    • AAVHHYWBSVSPPN-SCSAIBSYSA-N
    • (R)-(2-Methyloxiran-2yl)methanol
    • MFCD00075021
    • CS-0093325
    • PS-16866
    • Oxiranemethanol, 2-methyl-, (2R)-
    • EN300-3197704
    • (r)-2-methylglycidol
    • MDL: MFCD00075021
    • Inchi: 1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m1/s1
    • InChI Key: AAVHHYWBSVSPPN-SCSAIBSYSA-N
    • SMILES: O1C[C@@]1(C)CO

Computed Properties

  • Exact Mass: 88.05240
  • Monoisotopic Mass: 88.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 62.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8A^2
  • XLogP3: -0.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1000
  • Melting Point: Not available
  • Boiling Point: 107°C (estimate)
  • Flash Point: 62.8±0.0 °C
  • Refractive Index: 1.4750 (estimate)
  • PSA: 32.76000
  • LogP: -0.23240
  • Vapor Pressure: 2.3±0.6 mmHg at 25°C

[(2R)-2-methyloxiran-2-yl]methanol Security Information

[(2R)-2-methyloxiran-2-yl]methanol Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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[(2R)-2-methyloxiran-2-yl]methanol Suppliers

Amadis Chemical Company Limited
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(CAS:86884-89-1)[(2R)-2-methyloxiran-2-yl]methanol
Order Number:A857481
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:06
Price ($):2685.0
Email:sales@amadischem.com

[(2R)-2-methyloxiran-2-yl]methanol Related Literature

Additional information on [(2R)-2-methyloxiran-2-yl]methanol

Introduction to [(2R)-2-methyloxiran-2-yl]methanol (CAS No. 86884-89-1)

[(2R)-2-methyloxiran-2-yl]methanol, also known by its CAS number 86884-89-1, is a chiral epoxide compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique stereochemistry and reactivity, making it a valuable building block for the synthesis of complex molecules and bioactive compounds.

The chemical structure of [(2R)-2-methyloxiran-2-yl]methanol consists of a three-membered epoxide ring with a methanol group attached to one of the carbon atoms. The presence of the chiral center at the 2-position of the epoxide ring imparts enantiomeric purity, which is crucial for many applications in asymmetric synthesis and drug development.

In recent years, the use of chiral epoxides like [(2R)-2-methyloxiran-2-yl]methanol has been extensively explored in the synthesis of natural products and pharmaceuticals. These compounds are often used as intermediates in the preparation of biologically active molecules, such as anti-inflammatory agents, antiviral drugs, and anticancer agents. The ability to control the stereochemistry during synthesis is essential for optimizing the biological activity and reducing potential side effects.

The synthetic versatility of [(2R)-2-methyloxiran-2-yl]methanol has been demonstrated in various transformations. For instance, it can undergo ring-opening reactions with nucleophiles to form substituted alcohols or ethers. These reactions are highly regioselective and stereoselective, allowing for the precise control over the stereochemistry of the products. Additionally, the compound can be used in tandem reactions, where multiple transformations are carried out sequentially to build complex molecular architectures.

In the context of pharmaceutical research, [(2R)-2-methyloxiran-2-yl]methanol has been utilized in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The chiral nature of [(2R)-2-methyloxiran-2-yl]methanol allows for the design of prodrugs with improved pharmacokinetic properties, such as enhanced solubility and reduced toxicity.

Recent studies have also highlighted the potential of [(2R)-2-methyloxiran-2-yl]methanol in materials science. The compound can be polymerized to form chiral polymers with unique optical and mechanical properties. These polymers have applications in areas such as optical sensors, chiral separation membranes, and advanced materials for electronic devices.

The safety and environmental impact of using [(2R)-2-methyloxiran-2-yl]methanol in industrial processes have been carefully evaluated. While it is not classified as a hazardous substance under current regulations, proper handling and storage procedures should be followed to ensure workplace safety and environmental protection.

In conclusion, [(2R)-2-methyloxiran-2-yl]methanol (CAS No. 86884-89-1) is a versatile and valuable compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique stereochemistry and reactivity make it an essential tool for scientists working on the development of new drugs and advanced materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.

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Amadis Chemical Company Limited
(CAS:86884-89-1)[(2R)-2-methyloxiran-2-yl]methanol
A857481
Purity:99%
Quantity:10g
Price ($):2685.0
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